N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 851781-53-8
VCID: VC5636756
InChI: InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-13-9-18(10-14-20)23-17-24(19-11-15-21(32-2)16-12-19)27(25-23)34(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3
SMILES: CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C24H25N3O5S2
Molecular Weight: 499.6

N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

CAS No.: 851781-53-8

Cat. No.: VC5636756

Molecular Formula: C24H25N3O5S2

Molecular Weight: 499.6

* For research use only. Not for human or veterinary use.

N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide - 851781-53-8

Specification

CAS No. 851781-53-8
Molecular Formula C24H25N3O5S2
Molecular Weight 499.6
IUPAC Name N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Standard InChI InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-13-9-18(10-14-20)23-17-24(19-11-15-21(32-2)16-12-19)27(25-23)34(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3
Standard InChI Key JKTLVRNIVUYKOV-UHFFFAOYSA-N
SMILES CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide features a 4,5-dihydro-1H-pyrazole (pyrazoline) ring system substituted at three critical positions:

  • Position 1: A phenylsulfonyl group (C₆H₅SO₂), enhancing metabolic stability and binding affinity.

  • Position 3: A para-substituted phenyl ring linked to an ethanesulfonamide moiety (C₂H₅SO₂NH₂), contributing to solubility and target engagement .

  • Position 5: A 4-methoxyphenyl group (C₆H₄OCH₃), modulating electronic properties and pharmacokinetics.

The molecular formula, deduced from structural analysis, is C₂₄H₂₅N₃O₅S₂, with a molecular weight of 523.6 g/mol.

Spectral Characterization

While experimental spectral data for this specific compound is limited in publicly available literature, analogous pyrazole-sulfonamide hybrids exhibit characteristic signals in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:

  • ¹H-NMR: Pyrazole protons resonate as singlets at δ 4.34–5.53 ppm, while aromatic protons from substituents appear between δ 6.80–8.20 ppm .

  • ¹³C-NMR: The pyrazole carbons are observed at 82.27–96.05 ppm (CH) and 140.06–140.87 ppm (C) .

  • IR: Stretching vibrations for sulfonamide (SO₂) groups occur at 1150–1350 cm⁻¹, and N-H bonds appear near 3300 cm⁻¹.

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence (Fig. 1):

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or acrylamides under refluxing ethanol .

  • Sulfonylation: Introduction of the phenylsulfonyl group using benzenesulfonyl chloride in the presence of a base (e.g., NaOH).

  • Functionalization: Coupling of the ethanesulfonamide moiety via nucleophilic aromatic substitution or amide bond formation.

Critical Parameters

  • Solvents: Dimethyl sulfoxide (DMSO) and ethanol are employed to enhance reaction homogeneity .

  • Catalysts: Triethylamine facilitates sulfonylation, while p-toluenesulfonic acid (PTSA) accelerates cyclization .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >90% purity .

Table 1: Optimization of Reaction Conditions

StepTemperature (°C)Time (h)Yield (%)
Cyclization80678
Sulfonylation251285
Coupling60872

Biological Activities and Mechanistic Insights

Anticancer Activity

Pyrazole-sulfonamide hybrids demonstrate potent cytotoxicity against colorectal cancer cell lines (HCT-116, HT-29, SW-620) . While direct data for this compound is pending, structural analogs exhibit:

  • IC₅₀ Values: 3.27–45.88 µM, comparable to 5-fluorouracil (5-FU) .

  • Metastatic Inhibition: 70% cell death in SW-620 metastatic cells via apoptosis and necrosis .

Carbonic Anhydrase IX Inhibition

The dual-tail design mimics CA IX inhibitors like SLC-0111, disrupting pH regulation in hypoxic tumors . Molecular docking suggests the sulfonamide group coordinates the catalytic zinc ion, while aromatic substituents occupy hydrophobic pockets .

Apoptosis Induction

In HCT-116 cells, analogs trigger:

  • Early Apoptosis: 35.46% via Annexin-V/FITC staining .

  • Caspase Activation: Cleavage of caspase-3 and PARP observed in western blot analyses .

Cell Cycle Arrest

  • G0/G1 Phase: 45.39% arrest in HCT-116, impairing DNA replication .

  • S Phase: 15.54% accumulation in HT-29, indicating replication stress .

Table 2: Cytotoxicity of Pyrazole-Sulfonamide Analogs (IC₅₀, µM)

CompoundHCT-116HT-29SW-620
33.2745.8816.72
114.5612.363.27
5-FU3.7012.3614.80

Pharmacological Applications

Targeted Cancer Therapy

The compound’s CA IX selectivity minimizes off-target effects, offering advantages over conventional chemotherapeutics . Preclinical models show synergy with immune checkpoint inhibitors, enhancing tumor infiltration by CD8⁺ T cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator